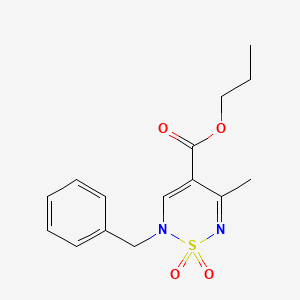

propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C15H18N2O4S. It belongs to the class of compounds known as thiadiazines .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and molecular formula. It contains a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthesis Approaches : The compound has been synthesized through various methods, including the reaction of sulfamides with diketene, leading to 5-methyl-2-substituted-2H-1,2,6-thiadiazin-3(6H)one 1,1-dioxides (Díez et al., 1973). Additionally, methods such as cyclization using hydrazine or hydrazones, and the reaction of carbon disulfide with diamines have been used for synthesizing thiadiazines (Busby, 1991).

Structural Characteristics : X-ray crystallography has been applied to determine the structure of thiadiazine dioxides, confirming the non-aromatic and nonplanar nature of the ring, which often exists in an envelope or boat form (Busby, 1991).

Applications in Medicinal Chemistry

- Biological Activity : Novel series of biologically active thiadiazine derivatives have been synthesized, with preliminary evaluations indicating their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009). Additionally, some thiadiazine derivatives have shown potential as transition-state analogue inhibitors in enzymatic studies (Meyer & Skibo, 1979).

Advanced Organic Synthesis Techniques

- Synthesis Techniques : Improved methods for synthesizing thiadiazine derivatives, such as the condensation of β-amino and β-chloro α,β-unsaturated ketones with sulfamides, have been developed, offering excellent yields and regioselectivity (Alberola et al., 1991).

Pharmacological Research

- Vasodilating Activity : Some imidazo[4,5-c][1,2,6]thiadiazine 2-oxide derivatives, synthesized from xanthines, have displayed significant vasodilating activity, particularly those with specific phenoxyalkyl groups (Ohsaki et al., 1988).

Catalyst Development

- Homogeneous Catalysis : Thiadiazine derivatives have been used as efficient and homogeneous catalysts for the synthesis of various organic compounds, demonstrating high reactivity and compliance with green chemistry protocols (Khazaei et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, the halo group at the 7 and 8 positions of the ring structure has been found to yield active compounds .

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of biochemical pathways, depending on their specific biological activity .

Result of Action

Similar compounds have been found to exhibit a range of effects, depending on their specific biological activity .

Properties

IUPAC Name |

propyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-3-9-21-15(18)14-11-17(22(19,20)16-12(14)2)10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJABHSFCSRMJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7-Trimethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2418965.png)

![N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2418967.png)

![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)

![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)

![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)